

Spectroscopic Analysis of Ald-Ph-amido-PEG3-C2-NH2: A Technical Guide

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG3-C2-NH2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data acquisition and analysis for the PROTAC (Proteolysis Targeting Chimera) linker, **Ald-Ph-amido-PEG3-C2-NH2**. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting the expected data in a structured format.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **Ald-Ph-amido-PEG3-C2-NH2**. These tables are templates illustrating how experimental data would be presented for clear interpretation and comparison.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.9 - 10.1	s	1H	Ar-CHO
7.8 - 8.0	d	2H	Ar-H (ortho to CHO)
7.6 - 7.8	d	2H	Ar-H (ortho to amido)
8.2 - 8.5	t (br)	1H	-C(O)NH-
3.5 - 3.8	m	12H	-O-CH ₂ -CH ₂ -O- (PEG)
3.4 - 3.6	t	2H	-C(O)NH-CH ₂ -
2.8 - 3.0	t	2H	-CH ₂ -NH ₂
1.5 - 2.0	s (br)	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
192 - 194	Ar-CHO
165 - 167	-C(O)NH-
140 - 142	Ar-C (ipso to CHO)
133 - 135	Ar-C (ipso to amido)
128 - 130	Ar-CH
127 - 129	Ar-CH
69 - 71	-O-CH ₂ -CH ₂ -O- (PEG)
40 - 42	-C(O)NH-CH ₂ -
39 - 41	-CH ₂ -NH ₂

Table 3: Mass Spectrometry Data (Predicted)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Calculated m/z [M+H] ⁺	325.1758
Observed m/z [M+H] ⁺	To be determined
Calculated m/z [M+Na] ⁺	347.1577
Observed m/z [M+Na] ⁺	To be determined

Experimental Protocols

Detailed methodologies for acquiring the NMR and MS data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of **Ald-Ph-amido-PEG3-C2-NH2**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Vortex the sample until the compound is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.

- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of **Ald-Ph-amido-PEG3-C2-NH2**.

Instrumentation:

- A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

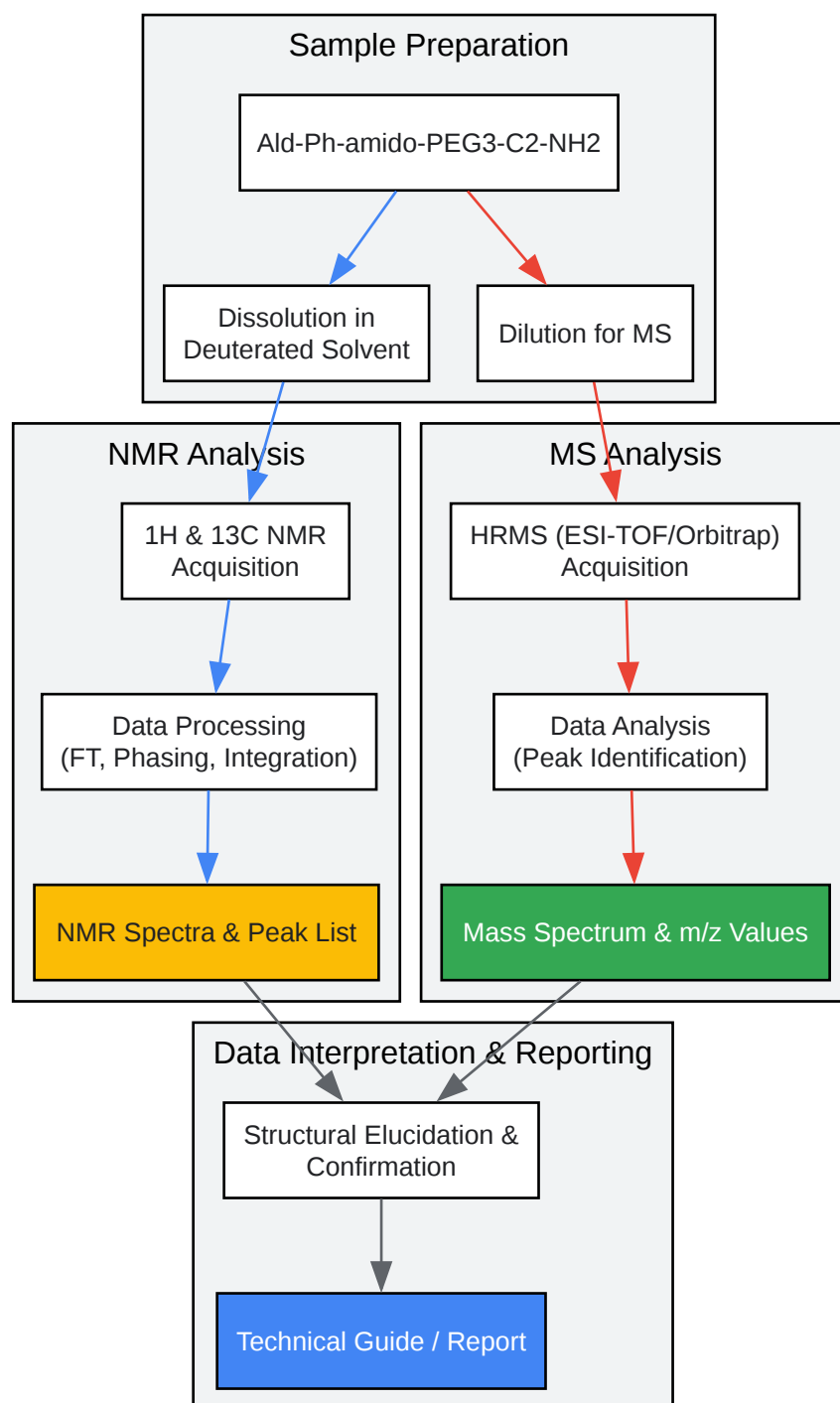
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Acquisition Mode: Full scan mode for accurate mass measurement.

Data Analysis:

- Identify the molecular ion peaks, typically $[M+H]^+$ and $[M+Na]^+$.
- Compare the observed m/z values with the theoretically calculated values for the expected elemental formula ($C_{16}H_{24}N_2O_5$).
- The high-resolution data allows for the confirmation of the elemental composition based on the accurate mass measurement.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of **Ald-Ph-amido-PEG3-C2-NH2**.



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Caption: Experimental workflow for spectroscopic analysis.

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